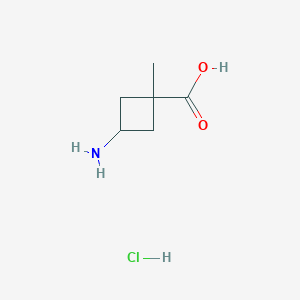

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Descripción

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a cyclobutane-derived compound featuring a carboxylic acid group, a methyl substituent, and an amino group in a cis-configuration. This molecule is structurally distinct due to its strained four-membered ring, which influences its physicochemical and biological properties. It is identified by multiple CAS numbers, including 1389264-21-4 and 1630906-61-4, and is commercially available as an industrial-grade chemical with 99% purity . The compound is utilized in agrochemicals, pharmaceutical intermediates, and organic synthesis due to its functional versatility .

Propiedades

IUPAC Name |

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVVKJYPXKJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogous Compounds

*Inferred formula; †Calculated based on functional group substitution.

Functional Group Impact on Properties

- Carboxylic Acid vs. Alcohol: The carboxylic acid group in the target compound enhances water solubility (as a hydrochloride salt) and acidity (pKa ~2–3 for COOH) compared to the alcohol group (pKa ~16–18) in cis-3-amino-1-methylcyclobutanol hydrochloride. This difference makes the former more suitable for ionic interactions in biological systems or as a synthetic precursor for amide couplings .

- Ester vs. Carboxylic Acid : The methyl ester analog () serves as a protected form of the carboxylic acid, enabling stability during synthesis. Hydrolysis of the ester yields the carboxylic acid, a common step in pharmaceutical manufacturing .

Ring-Size Effects: Cyclobutane vs. Cyclopentane

- Cyclobutane Derivatives : The smaller, strained cyclobutane ring increases molecular rigidity and may enhance binding specificity in drug targets. However, strain energy (~26 kcal/mol for cyclobutane) can reduce thermal stability compared to cyclopentane derivatives .

Industrial and Pharmaceutical Relevance

Actividad Biológica

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (AMCH- HCl) is a cyclic amino acid characterized by its unique cyclobutane ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its distinct chemical properties and potential therapeutic applications.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- CAS Number : 1630906-61-4

The compound exists in both free acid and hydrochloride salt forms, with the hydrochloride variant being more commonly utilized in research and pharmaceutical applications .

The biological activity of AMCH- HCl is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions may influence various biochemical pathways and cellular processes, potentially leading to therapeutic effects.

Excitatory Amino Acid Receptor Interaction

Research indicates that AMCH- HCl acts as an antagonist at excitatory amino acid receptor sites, suggesting its potential application in neurological research and therapeutics. This property is particularly relevant for developing treatments for neurological disorders, including epilepsy and other seizure-related conditions .

Anticonvulsant Activity

Related compounds within the same structural class have demonstrated anticonvulsant activity, indicating that AMCH- HCl may also possess similar properties. This opens avenues for further exploration in treating seizure disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-3-Amino-1-methylcyclobutanecarboxylic acid | Geometric isomer with different spatial arrangement | Potentially different biological activity |

| Cis-3-Amino-3-methylcyclobutanecarboxylic acid | Contains an additional methyl group | May exhibit distinct physicochemical properties |

| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acid | Fluorinated derivative | Different reactivity due to fluorine presence |

The cis configuration of AMCH- HCl is critical as it influences its reactivity and interactions with other molecules, setting it apart from its trans isomer and other similar compounds .

Synthetic Routes

The synthesis of AMCH- HCl typically involves the cyclization of suitable precursors under controlled conditions. A common method includes the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. This process is often carried out in aqueous media at room temperature.

Research Applications

AMCH- HCl has several applications across various fields:

- Chemistry : Used as a building block for synthesizing complex molecules.

- Biology : Investigated for its interactions with biomolecules and potential roles in metabolic pathways.

- Medicine : Explored for therapeutic properties and as a precursor for drug development.

- Industry : Utilized in producing specialty chemicals and materials .

Case Studies and Research Findings

- Neurological Research : A study evaluated the binding affinity of AMCH- HCl to excitatory amino acid receptors, revealing its potential as a therapeutic agent for neurological disorders.

- Anticonvulsant Studies : Research on related compounds demonstrated anticonvulsant properties, suggesting that AMCH- HCl may contribute similarly to seizure management .

- Synthetic Utility : The compound has been employed as a chiral ligand in asymmetric catalysis reactions, showcasing its versatility in synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.